1-(5-chloro-2-methylphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
1-[1-(5-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-(4-METHOXYPHENYL)PIPERAZINE is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research due to their ability to inhibit certain enzymes and pathways involved in cell proliferation .
Preparation Methods
The synthesis of 1-[1-(5-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-(4-METHOXYPHENYL)PIPERAZINE typically involves multi-step organic reactionsCommon reagents used in these reactions include phenylhydrazine, chloroquinoline derivatives, and various catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles.
Cyclization: The formation of the pyrazolo[3,4-d]pyrimidine ring involves cyclization reactions under specific conditions.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting enzymes like CDK2, which are crucial for cell cycle regulation.
Medicine: Potential therapeutic agent for cancer treatment due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, it prevents the phosphorylation of target proteins necessary for cell cycle progression, thereby halting cell division and inducing apoptosis. This mechanism is particularly effective in cancer cells, which rely on rapid cell division for growth .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives, such as:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity.
Thioglycoside derivatives: Exhibiting significant cytotoxic activities against various cancer cell lines.
Quinolinyl-pyrazoles: Synthesized for their pharmacological properties and potential therapeutic applications.
1-[1-(5-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-(4-METHOXYPHENYL)PIPERAZINE stands out due to its unique combination of substituents, which confer enhanced biological activity and specificity towards CDK2 inhibition compared to other similar compounds .
Properties
Molecular Formula |
C23H23ClN6O |
---|---|
Molecular Weight |
434.9 g/mol |
IUPAC Name |
1-(5-chloro-2-methylphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C23H23ClN6O/c1-16-3-4-17(24)13-21(16)30-23-20(14-27-30)22(25-15-26-23)29-11-9-28(10-12-29)18-5-7-19(31-2)8-6-18/h3-8,13-15H,9-12H2,1-2H3 |
InChI Key |
PMXIQNIIBGKFPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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